(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide
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Description
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H14Cl2N2O2 and its molecular weight is 349.21. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide and related compounds have been found to exhibit significant antibacterial properties. A study by Strharsky et al. (2022) revealed that various N-arylcinnamamides, including compounds similar to this compound, showed potent activity against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) (Strharsky et al., 2022).
Anti-Inflammatory Potential
The compound has also been investigated for its potential in treating inflammation. Hošek et al. (2019) found that N-arylcinnamanilides, a class to which this compound belongs, demonstrated notable anti-inflammatory properties, inhibiting NF-κB activation more potently than cinnamic acid (Hošek et al., 2019).
Antimalarial Activity
In the field of antimalarial research, Kos et al. (2022) reported that ring-substituted N-arylcinnamanilides showed significant activity against the malaria-causing Plasmodium falciparum strain. This indicates potential applications in malaria treatment (Kos et al., 2022).
Structural Analysis
Salian et al. (2018) conducted a study focusing on the crystal structures of similar compounds. Their research aids in understanding the molecular geometry and interactions, which is crucial for drug design and development (Salian et al., 2018).
Molecular Docking Studies
A study by Otuokere et al. (2015) utilized molecular docking to analyze the interactions of similar compounds with biological targets. This research is significant for understanding the mode of action of these compounds at a molecular level (Otuokere et al., 2015).
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(2,6-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11(22)20-12-5-7-13(8-6-12)21-17(23)10-9-14-15(18)3-2-4-16(14)19/h2-10H,1H3,(H,20,22)(H,21,23)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQUOPADWGLGQK-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.